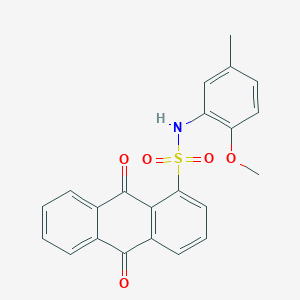![molecular formula C21H16FNO5S B280747 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as "FSN-05" and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of FSN-05 involves the inhibition of a protein called STAT3, which is involved in the regulation of cell growth and survival. By inhibiting STAT3, FSN-05 can induce apoptosis in cancer cells and prevent their growth and metastasis.
Biochemical and Physiological Effects:
FSN-05 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of STAT3 activity, and the suppression of inflammation. FSN-05 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FSN-05 in lab experiments is its specificity for cancer cells, which allows for targeted treatment and reduces the risk of side effects. However, one limitation is that FSN-05 may not be effective against all types of cancer, and more research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on FSN-05, including:
1. Further studies on the efficacy of FSN-05 in different types of cancer.
2. Investigation of the potential use of FSN-05 in combination with other cancer treatments.
3. Development of FSN-05 derivatives with improved pharmacokinetic properties.
4. Exploration of the neuroprotective effects of FSN-05 and its potential use in the treatment of neurodegenerative diseases.
5. Investigation of the anti-inflammatory effects of FSN-05 and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, FSN-05 is a promising compound that has potential applications in the field of medicine. Its specificity for cancer cells, inhibition of STAT3 activity, and neuroprotective effects make it a promising candidate for further research and development. However, more studies are needed to determine its efficacy in different cancer types and to develop FSN-05 derivatives with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of FSN-05 involves a multi-step process that includes the reaction of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a coupling reaction with an amine such as methylamine to yield the final product.
Aplicaciones Científicas De Investigación
FSN-05 has been studied for its potential applications in the treatment of cancer, specifically in the inhibition of tumor growth and metastasis. Studies have shown that FSN-05 can selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. FSN-05 has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Propiedades
Fórmula molecular |
C21H16FNO5S |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C21H16FNO5S/c1-11-9-13(22)7-8-18(11)29(26,27)23-17-10-16-19(21(24)25)12(2)28-20(16)15-6-4-3-5-14(15)17/h3-10,23H,1-2H3,(H,24,25) |
Clave InChI |
QBWKRCVJFTZXAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)O)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

